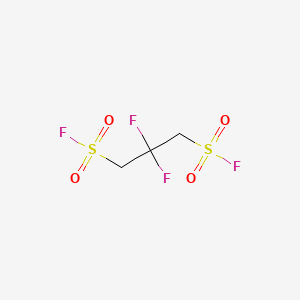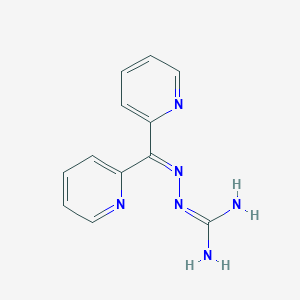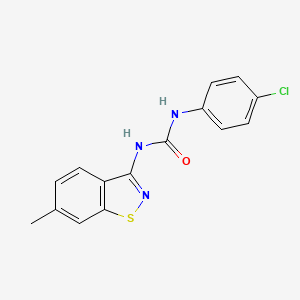
Aziridine, pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, pentamethyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles This compound is characterized by its high reactivity due to the strain in its three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aziridine, pentamethyl- can be synthesized through various methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other nitrogen sources .
Industrial Production Methods: Industrial production of aziridines often involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration .
Analyse Des Réactions Chimiques
Types of Reactions: Aziridine, pentamethyl- undergoes a variety of chemical reactions, including ring-preserving and ring-opening reactions. Ring-preserving reactions involve processes such as alkylation or acylation of the nitrogen atom in the ring . Ring-opening reactions typically begin with the protonation of the nitrogen atom, followed by nucleophilic attack on one of the carbon atoms .
Common Reagents and Conditions: Common reagents used in the reactions of aziridine, pentamethyl- include acids, bases, and nucleophiles. For example, acids or Lewis acids can catalyze the homopolymerization of aziridines to form polyethylenimine . Nucleophiles such as amines, alcohols, and thiols can open the aziridine ring to form various substituted amines .
Major Products: The major products formed from the reactions of aziridine, pentamethyl- depend on the specific reaction conditions and reagents used. For instance, ring-opening reactions with nucleophiles can yield a variety of substituted amines, while polymerization reactions can produce polyethylenimine .
Applications De Recherche Scientifique
Aziridine, pentamethyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, aziridine derivatives have been studied for their potential anticancer, antimicrobial, and immunomodulatory activities . Industrially, aziridines are used in the production of polymers and as crosslinking agents in coatings and adhesives .
Mécanisme D'action
The mechanism of action of aziridine, pentamethyl- involves its high reactivity due to the strain in its three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known that aziridine derivatives can interact with DNA and proteins, leading to their potential use as anticancer agents .
Comparaison Avec Des Composés Similaires
Aziridine, pentamethyl- can be compared to other aziridine compounds such as ethylenimine and propylenimine. While all these compounds share the three-membered aziridine ring, they differ in their substituents and reactivity. For example, ethylenimine is a simpler aziridine with only hydrogen atoms as substituents, making it less sterically hindered and more reactive than pentamethyl-aziridine . Other similar compounds include azetidine and oxirane, which are four-membered and three-membered heterocycles containing nitrogen and oxygen, respectively .
Conclusion
Aziridine, pentamethyl- is a highly reactive compound with significant potential in various fields of scientific research. Its unique chemical properties make it a valuable building block in synthetic chemistry, while its biological activity opens up possibilities for its use in medicine and industry. Further research into its mechanism of action and applications will continue to uncover new uses for this versatile compound.
Propriétés
| 108065-02-7 | |
Formule moléculaire |
C7H15N |
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
1,2,2,3,3-pentamethylaziridine |
InChI |
InChI=1S/C7H15N/c1-6(2)7(3,4)8(6)5/h1-5H3 |
Clé InChI |
FFLTYWNXQRLQGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N1C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)





![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
